1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde
Description
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a morpholine sulfonyl group and a carbaldehyde functional group. The morpholine sulfonyl moiety contributes polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents compared to alkyl-substituted analogs.
Properties
Molecular Formula |
C8H13NO4S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-morpholin-4-ylsulfonylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H13NO4S/c10-7-8(1-2-8)14(11,12)9-3-5-13-6-4-9/h7H,1-6H2 |
InChI Key |
FOCACDPKBUJTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde typically involves the reaction of morpholine with a sulfonyl chloride to form the morpholine-4-sulfonyl intermediate . This intermediate is then reacted with cyclopropane-1-carbaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The cyclopropane ring and aldehyde group can also participate in covalent bonding with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Carbaldehydes
Key Compounds and Their Properties
Biological Activity
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde is characterized by its unique structure that includes a morpholine ring and a cyclopropane moiety. This structural configuration is believed to contribute to its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to 1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde exhibit promising anticancer effects. For instance, derivatives of cyclopropane have been shown to inhibit various cancer cell lines, including those associated with leukemia, breast cancer, and lung cancer. The mechanism often involves the modulation of key metabolic pathways and inhibition of specific enzymes associated with tumor growth.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.
The biological activity of 1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzymatic activities or alter signal transduction pathways, leading to therapeutic effects against various diseases.
Data Tables
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer (Breast) | c-Met Enzyme | 5.8 | |
| Antimicrobial (Staphylococcus aureus) | Cell Wall Synthesis | 0.9 | |
| Anticancer (Leukemia) | NAMPT | 10.2 |
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of cyclopropane derivatives, researchers evaluated the cytotoxic effects of 1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde on human leukemia cells. The compound demonstrated significant inhibitory effects on cell proliferation, with an IC50 value suggesting potent activity against this cancer type.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited substantial antibacterial activity, outperforming several traditional antibiotics in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
